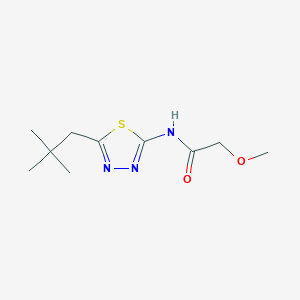![molecular formula C30H29FN2O3 B216341 11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216341.png)
11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound that belongs to the class of benzodiazepines. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Mechanism of Action
11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, resulting in an increase in chloride ion influx, which leads to hyperpolarization of the neuron and a decrease in neuronal excitability. This results in the anxiolytic and sedative effects of the compound.
Biochemical and Physiological Effects:
11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. Additionally, it has been shown to have analgesic effects in animal models of chronic pain. However, it has also been shown to have negative effects on memory and cognitive function.
Advantages and Limitations for Lab Experiments
One major advantage of using 11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments is its ability to bind selectively to the GABA-A receptor, making it a useful tool for studying the role of the GABA-A receptor in various physiological processes. However, its sedative and anxiolytic effects can also be a limitation, as they may interfere with the interpretation of experimental results.
Future Directions
There are several future directions for research on 11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One potential direction is the development of more selective compounds that target specific subunits of the GABA-A receptor. Additionally, further research is needed to determine the long-term effects of the compound on memory and cognitive function. Finally, the potential use of the compound in the treatment of chronic pain warrants further investigation.
Synthesis Methods
The synthesis of 11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the reaction of 3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one with isobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-fluorobenzoyl chloride to yield the final product.
Scientific Research Applications
The unique chemical structure of 11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one makes it a potential candidate for scientific research in various fields. It has been studied for its potential use in the treatment of anxiety and depression due to its ability to bind to the GABA-A receptor. Additionally, it has been studied for its potential use in the treatment of chronic pain, as it has been shown to have analgesic effects in animal models.
properties
Product Name |
11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
|---|---|
Molecular Formula |
C30H29FN2O3 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-9-(4-methoxyphenyl)-5-(2-methylpropanoyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H29FN2O3/c1-18(2)30(35)33-26-10-5-4-9-24(26)32-25-16-21(19-11-13-23(36-3)14-12-19)17-27(34)28(25)29(33)20-7-6-8-22(31)15-20/h4-15,18,21,29,32H,16-17H2,1-3H3 |
InChI Key |
LRDZHUMZLFWVCR-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC(=CC=C5)F |
Canonical SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)
![3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B216260.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)

![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)


![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)